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Abstract
This technical guide provides a comprehensive overview of the discovery and development

history of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole,

known as CDDO-2P-Im or TTX-01. A fourth-generation synthetic oleanane triterpenoid, CDDO-
2P-Im, has emerged as a promising therapeutic candidate with potent anti-cancer and

neuroprotective properties. This document details its synthesis, preclinical evaluation, and

mechanism of action, with a focus on its development for multiple myeloma and

neurodegenerative diseases. Quantitative data from key studies are presented in tabular

format, and detailed experimental protocols are provided. The core signaling pathways

modulated by CDDO-2P-Im are visualized through signaling diagrams.

Introduction and Discovery
Oleanane triterpenoids are naturally occurring compounds found in plants with inherent anti-

inflammatory and anti-cancer properties. The synthetic oleanane triterpenoid, 1-[2-cyano-3,12-

dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), was developed to enhance the potency

of these natural compounds. While potent, CDDO-Im exhibited suboptimal pharmacokinetic

properties and stability in human plasma, limiting its clinical utility. This led to the development

of a new generation of synthetic oleanane triterpenoids (SOTs) with improved characteristics.
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CDDO-2P-Im, a pyridyl analogue of CDDO-Im, was synthesized to improve upon the

bioavailability and stability of its predecessor. It is a fourth-generation SOT that has

demonstrated enhanced activity and pharmacokinetics. Triterpenoid Therapeutics, Inc. is

currently developing CDDO-2P-Im under the designation TTX-01 as an oral, brain-penetrant

therapy. Preclinical studies have shown that TTX-01 is significantly more potent than earlier-

generation compounds.

Synthesis
CDDO-2P-Im is a synthetic derivative of oleanolic acid. The synthesis involves modifications to

the oleanane backbone, specifically the introduction of a pyridyl group to the imidazole moiety

of CDDO-Im. This chemical modification is responsible for its improved pharmacokinetic profile.

A general synthesis procedure for new triterpenoids, including CDDO-2P-Im, has been

described, with a reported yield of 95% for CDDO-2P-Im.

Preclinical Development
CDDO-2P-Im has been evaluated in several preclinical models, primarily for multiple myeloma

and neurodegenerative diseases like Alzheimer's disease.

Multiple Myeloma
In human multiple myeloma (MM) cell lines, CDDO-2P-Im has been shown to suppress

proliferation and induce apoptosis at nanomolar concentrations. It also acts synergistically with

the proteasome inhibitor ixazomib.

Table 1: In Vitro Efficacy of CDDO-2P-Im in Multiple Myeloma Cell Lines

Cell Line IC50 (µM)
IC50 with 0.01 µM Ixazomib
(µM)

ARH-77 0.30 0.12

RPMI-8226 0.21 0.11

Data extracted from a study by Sanchez et al.
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In a murine plasmacytoma model using 5T33MM cells, oral administration of CDDO-2P-Im
significantly reduced tumor growth.

Table 2: In Vivo Efficacy of CDDO-2P-Im in a Mouse Plasmacytoma Model

Treatment Group Dosage Outcome

Vehicle - -

CDDO-2P-Im 24 mg/kg
Significant reduction in tumor

size and mass

Data extracted from a study by Sanchez et al.

Neurodegenerative Diseases
CDDO-2P-Im has been shown to cross the blood-brain barrier. In mouse models of Alzheimer's

disease, it has been demonstrated to reduce amyloid-β levels, key markers of amyloid plaque

formation. This effect is attributed to the induction of NRF2 and its target genes, which are

involved in detoxification and antioxidant responses. Triterpenoid Therapeutics is also

investigating its potential for glioblastoma, where it has been shown to overcome resistance to

standard chemotherapy.

Mechanism of Action
CDDO-2P-Im exhibits a concentration-dependent dual mechanism of action, primarily involving

the activation of the Nrf2 pathway and the induction of the Unfolded Protein Response (UPR).

Nrf2 Pathway Activation
At lower concentrations, CDDO-2P-Im targets Kelch-like ECH-associated protein 1 (KEAP1).

KEAP1 is a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related

factor 2). By binding to KEAP1, CDDO-2P-Im allows Nrf2 to translocate to the nucleus, where it

activates the transcription of a suite of cytoprotective genes, including those involved in

antioxidant and detoxification pathways.
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Caption: Nrf2 Signaling Pathway Activation by CDDO-2P-Im.

Unfolded Protein Response (UPR) Induction
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At higher concentrations, CDDO-2P-Im directly binds to the 78-kDa glucose-regulated protein

(GRP78/BiP), a key regulator of the UPR. This interaction leads to the dissociation of GRP78

from the endoplasmic reticulum (ER) stress sensors PERK and IRE1α, activating their

downstream signaling pathways. This activation of the UPR ultimately leads to apoptosis in

cancer cells.
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Caption: Unfolded Protein Response (UPR) Induction by CDDO-2P-Im.
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific

findings. The following sections outline the methodologies used in key studies of CDDO-2P-Im.

Cell Viability Assay
Objective: To determine the cytotoxic effects of CDDO-2P-Im on multiple myeloma cell lines.

Method: CellTiter-Glo® Luminescent Cell Viability Assay.

Procedure:

ARH-77 and RPMI-8226 cells were seeded in 96-well plates.

Cells were treated with various concentrations of CDDO-2P-Im or DMSO (vehicle control)

for 24 hours.

For combination studies, cells were co-incubated with a fixed concentration of ixazomib

(0.01 µM).

After incubation, CellTiter-Glo® reagent was added to each well according to the

manufacturer's instructions.

Luminescence was measured using a plate reader to determine the number of viable

cells.

IC50 values were calculated from dose-response curves.

In Vivo Plasmacytoma Model
Objective: To evaluate the in vivo efficacy of CDDO-2P-Im in a mouse model of multiple

myeloma.

Animal Model: C57BL/KaLwRij mice.

Procedure:

1 x 10^6 5T33MM cells were injected into the flank of the mice.
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Tumor growth was monitored.

On day 10 post-injection, mice were randomized into treatment and control groups.

The treatment group received 24 mg/kg CDDO-2P-Im by oral gavage. The control group

received the vehicle.

Treatment was administered according to the study schedule until day 21.

Tumor size was measured regularly with calipers.

At the end of the study, mice were sacrificed, and tumors were excised and weighed.
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Caption: In Vivo Plasmacytoma Model Experimental Workflow.

GRP78 Binding Assays
Objective: To confirm the direct binding of CDDO-2P-Im to GRP78.

Methods: Drug Affinity Responsive Target Stability (DARTS) and Thermal Shift Assay.

DARTS Protocol:

RPMI-8226 cell lysate was incubated with either DMSO or CDDO-2P-Im.

The lysates were then subjected to limited proteolysis with pronase.

The resulting protein fragments were separated by SDS-PAGE and analyzed by Western

blot using an anti-GRP78 antibody.

Protection of GRP78 from cleavage in the presence of CDDO-2P-Im indicates direct

binding.
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Thermal Shift Assay Protocol:

Recombinant GRP78 protein was incubated with either DMSO or CDDO-2P-Im.

The protein was subjected to a temperature gradient.

Protein unfolding was monitored by measuring the fluorescence of a dye that binds to

hydrophobic regions exposed upon unfolding.

A shift in the melting temperature (Tm) in the presence of CDDO-2P-Im indicates a direct

interaction.

Clinical Development Status
As of late 2025, CDDO-2P-Im (TTX-01) is in the preclinical stage of development. Triterpenoid

Therapeutics is conducting IND-enabling studies to support the initiation of clinical trials. There

are currently no active or completed clinical trials for CDDO-2P-Im listed on publicly available

registries. The company is initially targeting neurodegenerative diseases and glioblastoma for

clinical development.

Conclusion
CDDO-2P-Im represents a significant advancement in the development of synthetic oleanane

triterpenoids. Its improved pharmacokinetic profile and potent dual mechanism of action,

targeting both the Nrf2 and UPR pathways, make it a highly promising therapeutic candidate

for a range of difficult-to-treat diseases, including multiple myeloma and central nervous system

disorders. The ongoing preclinical and IND-enabling studies will be critical in determining its

future trajectory into clinical trials. This technical guide provides a solid foundation for

researchers and drug development professionals interested in the continued exploration of this

promising molecule.

To cite this document: BenchChem. [The Discovery and Development of CDDO-2P-Im: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2411796#cddo-2p-im-discovery-and-development-
history]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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